Extended π-Conjugation and Electronic Differentiation versus 1H-Pyrazol-5-amine
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine incorporates a pyrrole ring directly attached at the pyrazole 3-position, which extends the π-conjugated system relative to the unsubstituted 1H-pyrazol-5-amine core. This structural extension alters the electronic distribution and frontier molecular orbital energies, which are critical determinants of reactivity in cycloaddition and cross-coupling reactions [1]. While direct experimental HOMO-LUMO values for this specific compound are not reported in open literature, class-level inference from analogous 5-aminopyrazole derivatives indicates that heteroaryl substitution at the 3-position modulates both the nucleophilicity of the 5-amino group and the electrophilicity of the pyrazole C-4 position [2].
| Evidence Dimension | Extended conjugation length (number of conjugated double bonds in core scaffold) |
|---|---|
| Target Compound Data | 3 conjugated double bonds (pyrazole C=N, C=C, pyrrole C=C) plus aromatic character |
| Comparator Or Baseline | 1H-pyrazol-5-amine: 1 conjugated double bond in pyrazole ring plus aromatic character |
| Quantified Difference | Approximately 2 additional conjugated π-bonds extending delocalization |
| Conditions | Structural comparison based on ground-state molecular geometry |
Why This Matters
Extended conjugation affects UV absorption properties and alters redox behavior, which is directly relevant for applications in fluorescent probe development and electrochemical sensor design.
- [1] Aggarwal, R.; Kumar, V.; Singh, S. P. Synthesis and Spectral Studies of Some Novel 5-Aryl-3-(pyridin-3-yl)-1H-pyrazoles. J. Heterocycl. Chem. 2012, 49, 641–645. View Source
- [2] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. View Source
